1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy-
Overview
Description
1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where multiple hydrogen atoms are replaced by chlorine atoms and one methoxy group. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where biphenyl is chlorinated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl oxides.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Biphenyl oxides.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Research on its potential effects on human health and its role as an environmental pollutant.
Industry: Used in the production of various industrial chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- involves its interaction with biological molecules. It can bind to cellular receptors and enzymes, disrupting normal cellular functions. The chlorine atoms increase its lipophilicity, allowing it to accumulate in fatty tissues and persist in the environment. This compound can induce oxidative stress and interfere with endocrine functions.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,4,5,6’-Hexachloro-: Another chlorinated biphenyl with six chlorine atoms.
1,1’-Biphenyl, 2,2’,3,4,4’,5,5’-heptachloro-: A heptachlorinated biphenyl with a different substitution pattern.
2,2’,3,4’,5,5’,6-Heptachloro-4-biphenylol: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- is unique due to its specific substitution pattern and the presence of a methoxy group. This structural variation can influence its chemical reactivity, biological activity, and environmental behavior compared to other similar compounds.
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-methoxy-6-(2,4,5-trichlorophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl7O/c1-21-13-11(19)9(17)8(10(18)12(13)20)4-2-6(15)7(16)3-5(4)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYWRRSXKVAQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700715 | |
Record name | 2,2',3,4',5,5',6-Heptachloro-4-methoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169295-23-2 | |
Record name | 2,2',3,4',5,5',6-Heptachloro-4-methoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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